Cas no 2138045-39-1 (tert-butyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate)

tert-butyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate structure
2138045-39-1 structure
Product name:tert-butyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate
CAS No:2138045-39-1
MF:C10H18N4O2
MW:226.275521755219
CID:6006282
PubChem ID:165801149

tert-butyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate
    • 2138045-39-1
    • EN300-1141383
    • Inchi: 1S/C10H18N4O2/c1-9(2,3)16-8(15)10(4,11)5-14-7-12-6-13-14/h6-7H,5,11H2,1-4H3
    • InChI Key: ADXCCOWMSKUTLS-UHFFFAOYSA-N
    • SMILES: O(C(C(C)(CN1C=NC=N1)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 226.14297583g/mol
  • Monoisotopic Mass: 226.14297583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83Ų
  • XLogP3: 0.1

tert-butyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1141383-5g
tert-butyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate
2138045-39-1 95%
5g
$4143.0 2023-10-26
Enamine
EN300-1141383-0.25g
tert-butyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate
2138045-39-1 95%
0.25g
$1315.0 2023-10-26
Enamine
EN300-1141383-10g
tert-butyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate
2138045-39-1 95%
10g
$6144.0 2023-10-26
Enamine
EN300-1141383-5.0g
tert-butyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate
2138045-39-1
5g
$4184.0 2023-06-09
Enamine
EN300-1141383-0.05g
tert-butyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate
2138045-39-1 95%
0.05g
$1200.0 2023-10-26
Enamine
EN300-1141383-0.5g
tert-butyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate
2138045-39-1 95%
0.5g
$1372.0 2023-10-26
Enamine
EN300-1141383-0.1g
tert-butyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate
2138045-39-1 95%
0.1g
$1257.0 2023-10-26
Enamine
EN300-1141383-2.5g
tert-butyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate
2138045-39-1 95%
2.5g
$2800.0 2023-10-26
Enamine
EN300-1141383-1.0g
tert-butyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate
2138045-39-1
1g
$1442.0 2023-06-09
Enamine
EN300-1141383-10.0g
tert-butyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate
2138045-39-1
10g
$6205.0 2023-06-09

Additional information on tert-butyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate

Introduction to tert-butyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate (CAS No. 2138045-39-1)

tert-butyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate (CAS No. 2138045-39-1) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl group, an amino group, a methyl group, and a 1H-1,2,4-triazole moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications.

The chemical structure of tert-butyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate can be represented as follows:

Structure of tert-butyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate

The tert-butyl group in the compound provides steric protection and enhances the stability of the molecule. The amino and methyl groups contribute to its solubility and reactivity, while the 1H-1,2,4-triazole moiety imparts specific biological properties. The combination of these functional groups makes tert-butyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate a promising candidate for drug development.

Recent studies have highlighted the potential of tert-butyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate in various therapeutic areas. One notable application is in the treatment of fungal infections. The 1H-1,2,4-triazole moiety is known for its antifungal properties and has been widely used in the development of antifungal drugs such as fluconazole and itraconazole. Research has shown that tert-butyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-y l)propanoate exhibits potent antifungal activity against a range of fungal pathogens, making it a potential lead compound for the development of new antifungal agents.

In addition to its antifungal properties, tert-butyl 2-amino-2-methyl-3-(1H-1,2,4-triazol -1-y l)propanoate has also shown promise in other therapeutic areas. For instance, studies have demonstrated its potential as an anti-inflammatory agent. The compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This property could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of tert-butyl 2-amino -2-methyl -3-( 1 H - 1 , 2 , 4 -tr iazol - 1 - yl ) propan oate have also been investigated. Preclinical studies have shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile. These properties are crucial for its potential use as an oral medication in clinical settings.

To further explore the therapeutic potential of tert-butyl 2-amino - 2 -methyl -3 -( 1 H - 1 , 2 , 4 -tr iazol - 1 - yl ) propan oate, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in treating various conditions. Preliminary results from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses.

In conclusion, tert-butyl 2-amino - 2 -methyl -3 -( 1 H - 1 , 2 , 4 -tr iazol - 1 - yl ) propan oate (CAS No. 2138045 -39 -0 ) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its use in various medical applications.

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